1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18808495
Molecular Formula: C11H7ClF6O2S
Molecular Weight: 352.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClF6O2S |
|---|---|
| Molecular Weight | 352.68 g/mol |
| IUPAC Name | 1-chloro-1-[3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H7ClF6O2S/c1-5(19)8(12)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-4,8H,1H3 |
| Standard InChI Key | PHJGHJATIJMZJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one belongs to the halogenated ketone family, featuring a propan-2-one backbone substituted with chlorine and a multifunctional phenyl ring. The phenyl group is further modified at the 2- and 3-positions with trifluoromethylthio (-SCF₃) and trifluoromethoxy (-OCF₃) groups, respectively. While the exact molecular formula is not explicitly listed in accessible sources, analogous compounds such as 1-chloro-1-[2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl]propan-2-one (C₁₁H₇ClF₆OS, MW: 336.68 g/mol) provide a structural reference.
Key Functional Groups:
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Chlorine atom: Enhances electrophilicity and participates in substitution reactions.
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Trifluoromethoxy group (-OCF₃): Imparts electron-withdrawing effects, stabilizing reactive intermediates.
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Trifluoromethylthio group (-SCF₃): Contributes to lipophilicity and metabolic stability.
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Ketone moiety (C=O): Facilitates condensation and nucleophilic attacks.
Spectroscopic Characterization
Synthetic analogs are typically characterized using:
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Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.
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Mass Spectrometry (MS): For molecular weight validation.
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Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) stretches near 1,700 cm⁻¹.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of this compound involves multi-step procedures, often starting with functionalized benzene derivatives. A generalized approach includes:
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Friedel-Crafts Acylation: Introduction of the propan-2-one backbone to a pre-substituted phenyl ring.
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Halogenation: Chlorination at the α-position using agents like SOCl₂ or PCl₅.
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Functional Group Installation: Sequential introduction of -OCF₃ and -SCF₃ groups via electrophilic substitution or coupling reactions.
Optimization Parameters:
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Temperature: Controlled between -10°C and 50°C to prevent side reactions.
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Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.
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Solvents: Dichloromethane or THF for polar intermediates.
Industrial Scalability
Continuous flow reactors and catalytic systems are employed to enhance yield (typically 60–75%) and reproducibility. Purification often involves column chromatography or recrystallization.
Physicochemical Properties
Reactivity Profile
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Nucleophilic Substitution: The chlorine atom undergoes SN2 reactions with amines or alkoxides.
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Ketone Reactivity: Forms enolates under basic conditions, enabling alkylation or aldol condensation.
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Electrophilic Aromatic Substitution: Directed by electron-withdrawing groups, though limited due to substituent saturation.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s trifluorinated groups enhance binding to biological targets. Preliminary studies suggest utility in:
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Antimicrobial Agents: Disrupting bacterial cell wall synthesis via enzyme inhibition.
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Anticancer Candidates: Modulating kinase activity in oncogenic pathways.
Agrochemical Development
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Herbicides: Interferes with plant acetyl-CoA carboxylase.
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Insecticides: Targets insect GABA receptors.
Material Science
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Polymer Additives: Improves thermal resistance in fluoropolymers.
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Liquid Crystals: Modifies dielectric properties for display technologies.
Comparative Analysis with Structural Analogs
Table 1: Structural analogs and their primary applications.
The distinct -OCF₃/-SCF₃ combination in 1-chloro-1-(3-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one offers superior metabolic stability compared to analogs, making it preferable for in vivo studies.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes for toxicity profiling.
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Derivatization Libraries: Synthesize analogs with varied substituents to optimize bioactivity.
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Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.
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